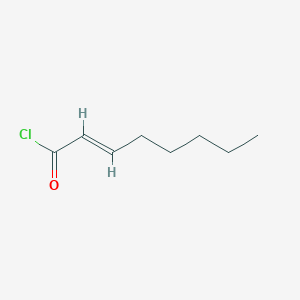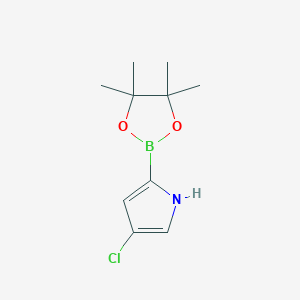![molecular formula C22H28N4O2 B13847884 N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide CAS No. 326914-09-4](/img/structure/B13847884.png)
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a receptor tyrosine kinase inhibitor, which targets various receptors such as VEGF-R1, VEGF-R2, VEGF-R3, PDGF-Rα, PDGF-Rβ, KIT, FLT3, CSF-1R, and RET . It is widely recognized for its role in cancer treatment due to its ability to inhibit angiogenesis and tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide involves several steps. One common method includes the reaction of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoro-1,3-dihydro-2H-indol-2-one in the presence of pyrrolidine and L-malic acid in absolute ethanol at 78°C for 3 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacokinetics and pharmacodynamics.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule, enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with potentially enhanced biological activity .
Aplicaciones Científicas De Investigación
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide has numerous applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by inhibiting receptor tyrosine kinases, which are critical for various cellular processes such as proliferation, differentiation, and angiogenesis. By blocking these receptors, the compound prevents the activation of downstream signaling pathways, leading to reduced tumor growth and angiogenesis . The primary molecular targets include VEGF-R1, VEGF-R2, VEGF-R3, PDGF-Rα, PDGF-Rβ, KIT, FLT3, CSF-1R, and RET .
Comparación Con Compuestos Similares
Similar Compounds
Sorafenib: Another receptor tyrosine kinase inhibitor used in cancer treatment.
Toceranib: A similar compound used in veterinary medicine for treating mast cell tumors in dogs.
Doxorubicin hydrochloride: Though not a receptor tyrosine kinase inhibitor, it is a widely used chemotherapeutic agent with a different mechanism of action.
Uniqueness
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide is unique due to its high specificity and potency in inhibiting multiple receptor tyrosine kinases. This multi-target approach enhances its effectiveness in treating various cancers compared to compounds that target a single receptor .
Propiedades
Número CAS |
326914-09-4 |
|---|---|
Fórmula molecular |
C22H28N4O2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-5-26(6-2)12-11-23-22(28)20-14(3)19(24-15(20)4)13-17-16-9-7-8-10-18(16)25-21(17)27/h7-10,13,24H,5-6,11-12H2,1-4H3,(H,23,28)(H,25,27)/b17-13- |
Clave InChI |
UJGXTMZILSGDLG-LGMDPLHJSA-N |
SMILES isomérico |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C |
SMILES canónico |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


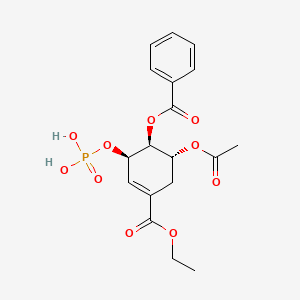
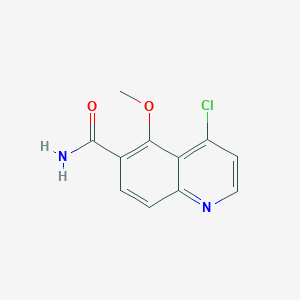
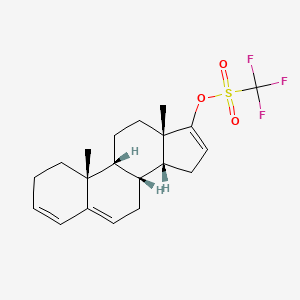
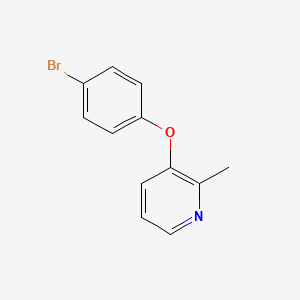
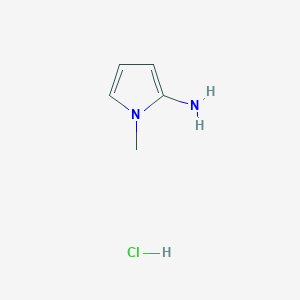
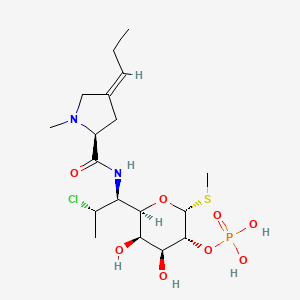
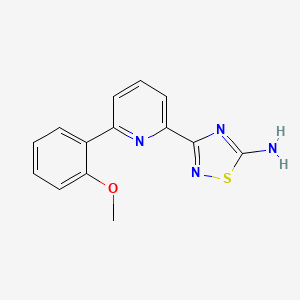

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
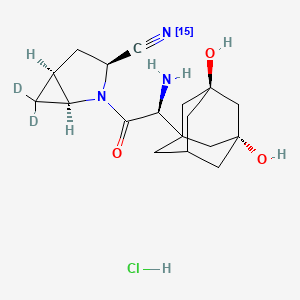
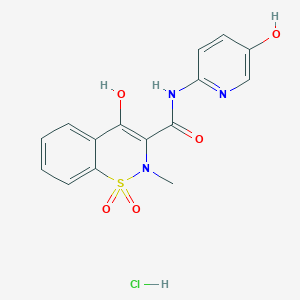
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
